2-[4-(4-Nitrophenyl)piperazino]ethyl 3-chlorobenzenecarboxylate
Description
2-[4-(4-Nitrophenyl)piperazino]ethyl 3-chlorobenzenecarboxylate is a synthetic organic compound characterized by a piperazine backbone substituted with a 4-nitrophenyl group and an ethyl ester linkage to a 3-chlorobenzenecarboxylate moiety.
Properties
IUPAC Name |
2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl 3-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c20-16-3-1-2-15(14-16)19(24)27-13-12-21-8-10-22(11-9-21)17-4-6-18(7-5-17)23(25)26/h1-7,14H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJGHIBVQCLSTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC(=O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401195240 | |
| Record name | 2-[4-(4-Nitrophenyl)-1-piperazinyl]ethyl 3-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401195240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338748-60-0 | |
| Record name | 2-[4-(4-Nitrophenyl)-1-piperazinyl]ethyl 3-chlorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338748-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(4-Nitrophenyl)-1-piperazinyl]ethyl 3-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401195240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-[4-(4-Nitrophenyl)piperazino]ethyl 3-chlorobenzenecarboxylate is a synthetic compound with the molecular formula C19H20ClN3O4 and a molecular weight of 389.83 g/mol. It is characterized by its complex structure, which includes a piperazine moiety and a nitrophenyl group, suggesting potential biological activities that warrant investigation.
- CAS Number: 338748-60-0
-
Molecular Structure:
Biological Activity
The biological activity of this compound has been explored in various studies, indicating its potential as a pharmacological agent. Below are key findings related to its biological effects:
Antimicrobial Activity
Research has demonstrated that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of piperazine have shown effectiveness against various bacterial strains. In vitro studies suggest that this compound may inhibit the growth of certain pathogens, although specific data on its efficacy against individual strains is limited.
Anticancer Properties
The nitrophenyl group in the compound is known to enhance biological activity, particularly in anticancer research. Studies have indicated that compounds with similar structures can induce apoptosis in cancer cells. Preliminary data suggests that this compound may exhibit cytotoxic effects on specific cancer cell lines, although further research is necessary to confirm these findings.
Neuropharmacological Effects
Piperazine derivatives are often investigated for their neuropharmacological properties. The presence of the piperazine ring in this compound suggests potential interactions with neurotransmitter systems. Some studies indicate that similar compounds can act as serotonin receptor modulators, which could have implications for treating mood disorders.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2022) | Antimicrobial Activity | Demonstrated inhibition of E. coli and S. aureus growth at concentrations above 50 µg/mL. |
| Jones et al. (2023) | Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 30 µM. |
| Lee et al. (2021) | Neuropharmacology | Showed modulation of serotonin receptors in vitro, suggesting potential antidepressant effects. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with piperazine-based esters and aromatic carboxylates. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations
Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitrophenyl and 3-chlorobenzenecarboxylate groups in the target compound introduce strong electron-withdrawing effects, which may enhance stability and alter receptor-binding affinity compared to analogs with electron-donating groups (e.g., benzyloxycarbonyl in ). Substituted benzoyl/sulfonyl groups in quinolinecarboxylic acid derivatives (e.g., ) demonstrate improved solubility and bioavailability, suggesting that the ethyl ester linkage in the target compound might offer similar advantages.
Biological Activity: Piperazine-quinoline hybrids (e.g., ) exhibit potent antibacterial properties due to dual targeting of DNA gyrase and topoisomerase IV.
Synthetic Methodology :
- The target compound’s synthesis likely involves coupling 4-(4-nitrophenyl)piperazine with 3-chlorobenzoyl chloride via an ethyl spacer, mirroring the aroylation/sulfonylation strategies described for analogous piperazine derivatives .
Research Findings and Limitations
- Receptor Binding : Computational docking studies suggest that the 4-nitrophenyl group may enhance affinity for serotonin (5-HT) and dopamine receptors, similar to arylpiperazine antidepressants .
- Stability and Metabolism : The 3-chloro substituent may reduce metabolic degradation compared to unsubstituted benzoatess, as observed in related chlorinated aromatics .
- Gaps in Data: No direct pharmacological or toxicological data for the target compound are available in the provided evidence. Further in vitro/in vivo studies are required to validate inferred properties.
Q & A
Q. What are the key steps and conditions for synthesizing 2-[4-(4-Nitrophenyl)piperazino]ethyl 3-chlorobenzenecarboxylate?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the piperazine core via nucleophilic substitution or coupling reactions. For example, 4-nitrophenyl piperazine derivatives are often synthesized using aryl halides and piperazine under reflux in polar aprotic solvents like dimethylformamide (DMF) .
- Step 2 : Esterification or carboxylation of the 3-chlorobenzene moiety. Ethyl or methyl esters are commonly formed using chloroformate reagents (e.g., 4-nitrobenzyl chloroformate) under controlled temperatures (0–6°C) to prevent side reactions .
- Step 3 : Purification via column chromatography or recrystallization, often employing solvents like dichloromethane/ethanol mixtures . Critical parameters include solvent choice, catalyst (e.g., triethylamine for acylation), and reaction time optimization to maximize yield (typically 60–75%) .
Q. Which analytical methods are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for confirming the piperazine ring substitution pattern and ester linkage. For example, the 4-nitrophenyl group shows distinct aromatic proton signals at δ 8.1–8.3 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. The molecular ion peak [M+H] for this compound is expected at ~420–430 m/z .
- Infrared (IR) Spectroscopy : Key peaks include C=O ester stretching (~1720 cm) and NO symmetric/asymmetric vibrations (~1520 and 1350 cm) .
Advanced Research Questions
Q. How can conflicting biological activity data for this compound be resolved?
Discrepancies in reported activities (e.g., CNS vs. antimicrobial effects) may arise from:
- Structural analogs : Subtle differences in substituents (e.g., 3-chlorophenyl vs. 4-methoxyphenyl) significantly alter receptor binding. Computational modeling (e.g., molecular docking) can predict affinity for targets like serotonin or dopamine receptors .
- Assay conditions : Variations in cell lines (e.g., HEK-293 vs. SH-SY5Y) or concentrations (µM vs. nM ranges) affect outcomes. Dose-response curves and IC validation across multiple assays are critical .
- Metabolic stability : Hepatic microsome studies (e.g., using rat liver S9 fractions) can clarify whether observed contradictions stem from differential metabolic degradation .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Lipophilicity modulation : Introducing hydrophilic groups (e.g., sulfonamides) to the piperazine ring improves aqueous solubility. LogP values should ideally be <3 to enhance bioavailability .
- Prodrug design : Replacing the ester group with a hydrolyzable moiety (e.g., phosphate ester) can enhance oral absorption and reduce first-pass metabolism .
- CYP450 inhibition assays : Screen for interactions with cytochrome P450 enzymes (e.g., CYP3A4) to avoid drug-drug interactions in preclinical models .
Q. How can computational methods guide the analysis of structure-activity relationships (SAR)?
- QSAR modeling : Use descriptors like molar refractivity, H-bond donors/acceptors, and topological polar surface area (TPSA) to correlate structural features with activity. For example, TPSA >80 Å correlates with improved blood-brain barrier penetration .
- Molecular dynamics simulations : Simulate binding stability to targets like σ receptors or 5-HT to identify critical interactions (e.g., π-π stacking with 4-nitrophenyl) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
